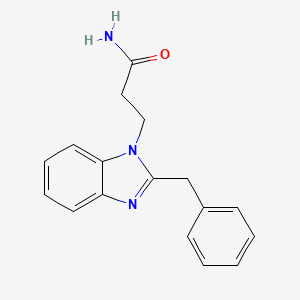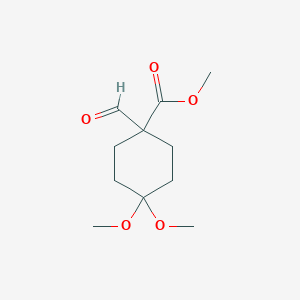![molecular formula C13H16N6O4S B2374409 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097911-65-2](/img/structure/B2374409.png)
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a compound of interest in various scientific fields due to its complex structure and potential applications. It is characterized by the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions::
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors.
Initial steps often include the preparation of intermediates, such as the formation of the oxazole and oxadiazole rings through cyclization reactions.
Key reagents for these steps may include acyl chlorides, amines, and dehydrating agents under controlled conditions such as low temperatures and inert atmospheres.
The final stages of synthesis usually involve the sulfonamide and imidazole ring formations, which are achieved using sulfonyl chlorides and appropriate imidazole derivatives, respectively.
On an industrial scale, synthesis methods are optimized for high yield and purity.
This often involves continuous flow reactions, where the intermediate compounds are synthesized in a sequential manner without the need for isolation at each step, thereby increasing efficiency.
Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, especially at the methyl group attached to the oxazole ring, forming corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can occur, particularly at the sulfonamide group, leading to the formation of amines or thiols.
Substitution: Substitution reactions are common, where various substituents can replace hydrogen atoms on the aromatic rings, modifying the compound’s properties.
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reductions.
Substitution reactions often use electrophiles or nucleophiles under conditions such as acidic or basic environments.
Applications De Recherche Scientifique
Chemistry::
The compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.
It is used in biochemical studies to explore interactions with enzymes and other proteins, contributing to the understanding of biological pathways.
In the industrial sector, the compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors.
Mechanistically, it can inhibit enzyme activity by binding to the active site, thus preventing substrate interaction.
Pathways involved may include those related to metabolic processes or signal transduction, depending on the biological system studied.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds::
Similar compounds may include those with analogous functional groups or structural frameworks, such as other oxazole or imidazole derivatives.
Unique features of this compound include its specific combination of oxazole, oxadiazole, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity.
Examples of similar compounds include 1,2,4-oxadiazole derivatives and sulfonamide-based drugs, each with variations in their chemical structures and applications.
Propriétés
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4S/c1-8(2)19-6-12(14-7-19)24(20,21)15-5-11-16-13(18-23-11)10-4-9(3)22-17-10/h4,6-8,15H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQROCOLNGVQEMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CN(C=N3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)
![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2374332.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)
![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)

![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
